2-Acetoxyisobutyryl bromide
Overview
Description
2-Acetoxyisobutyryl bromide is a chemical compound that has been the subject of various analytical studies to determine its concentration and purity in samples. It is a compound that can be pre-derivatized and analyzed using different chromatographic techniques.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2-acetoxyisobutyryl bromide, related compounds such as α-acetoxyisobutyryl chloride have been synthesized and used in the transformation of pseudouridine, indicating that similar methods could potentially be applied to 2-acetoxyisobutyryl bromide .
Molecular Structure Analysis
The molecular structure of 2-acetoxyisobutyryl bromide is not directly analyzed in the provided papers. However, the structure of a related compound, 2-bromoacetoxybenzoic acid, has been determined, showing a close structural analog to aspirin with a rotationally disordered bromine atom . This suggests that 2-acetoxyisobutyryl bromide may also exhibit interesting structural features worthy of investigation.
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions specifically involving 2-acetoxyisobutyryl bromide. However, the use of related brominated compounds in the synthesis of other molecules, such as bromo[1-14C]acetyl-CoA, indicates that 2-acetoxyisobutyryl bromide could potentially be used in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxyisobutyryl bromide can be inferred from its determination using reverse high-performance liquid chromatography (Re-HPLC) and gas chromatography (GC) with pre-derivatization. The compound exhibits good linearity in its detection with high correlation coefficients (r > 0.999) and has been successfully quantified in samples with high recovery rates and low relative standard deviations (RSD), indicating its stability under the analytical conditions .
Scientific Research Applications
Chromatographic Analysis
- Gas Chromatography with Pre-derivatization : A method involving pre-esterification for determining 2-acetoxyisobutyryl bromide using gas chromatography has been developed. This technique shows high linearity and accuracy, proving useful for analyzing samples containing 2-acetoxyisobutyryl bromide (Zhong Ai-guo, 2007).
- Reverse High-Performance Liquid Chromatography (Re-HPLC) : Another method using Re-HPLC for determining 2-acetoxyisobutyryl bromide has been established. It also demonstrates good linearity under specific conditions and has been successfully applied for sample analysis (Pan Fu-you, 2006).
Synthesis and Applications in Chemistry
- Synthesis of Triazole Nucleoside Derivatives : 2-Acetoxyisobutyryl bromide has been used in synthesizing novel triazole nucleoside derivatives. These compounds have potential applications in treating various diseases and in drug development (Zicheng Li et al., 2003).
- Carbohydrate Radical Research : The compound has been used in studying carbohydrate radicals, specifically in the generation and analysis of maltosyl and 2-deoxymaltos-2-yl radicals (A. Alberti et al., 2000).
- Surface-Initiated Atom Transfer Radical Polymerization : In textiles, 2-acetoxyisobutyryl bromide has been utilized for surface-initiated atom transfer radical polymerization, notably in enhancing the antibacterial properties of cotton fabric (T. Xing et al., 2013).
Biochemical and Environmental Studies
- Fluorescent Probe Development : It's used in the design of fluorescent probes for detecting hydrazine in biological and water samples. This demonstrates its utility in environmental monitoring and potentially in medical diagnostics (Meiqing Zhu et al., 2019).
- Secondary Metabolites Research : Research involving 2-acetoxyisobutyryl bromide has contributed to the isolation and identification of secondary metabolites from Talaromyces verruculosus, a fungus, with antimicrobial activities (Fang Miao et al., 2012).
Proteomics
- Post-Translational Modification Studies : It plays a role in identifying lysine 2-hydroxyisobutyrylation in proteomics research, crucial for understanding disease mechanisms and drug development (Wenzheng Bao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(1-bromo-2-methyl-1-oxopropan-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAXSHFTDPZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369215 | |
Record name | 2-Acetoxyisobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxyisobutyryl bromide | |
CAS RN |
40635-67-4 | |
Record name | 2-(Acetyloxy)-2-methylpropanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40635-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxyisobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromocarbonyl-1-methylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.